4-Cyclopropylpyrrolidin-2-one

Description

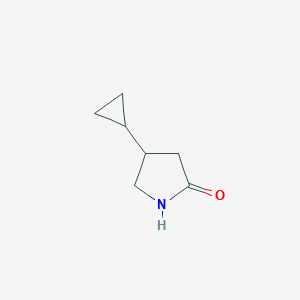

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHGFBEGDLZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561919 | |

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126822-39-7 | |

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyclopropylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-cyclopropylpyrrolidin-2-one, a valuable heterocyclic building block in medicinal chemistry. The γ-lactam scaffold is a prevalent motif in numerous biologically active compounds, and the incorporation of a cyclopropyl group can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This document outlines a robust synthetic strategy for the preparation of this compound, predicated on the well-established Simmons-Smith cyclopropanation of an alkene precursor. Furthermore, this guide details the expected analytical characterization of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the verification of its synthesis.

Introduction: The Significance of the this compound Scaffold

The pyrrolidin-2-one, or γ-lactam, ring system is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to act as a rigid scaffold that can be readily functionalized, influencing the spatial orientation of appended pharmacophoric groups. The introduction of a cyclopropyl moiety at the 4-position of the pyrrolidin-2-one ring imparts unique and desirable properties for drug design.

The cyclopropane ring is the smallest carbocycle and is characterized by significant ring strain, which results in bent carbon-carbon bonds with increased p-orbital character. This feature allows the cyclopropyl group to engage in electronic interactions and serve as a bioisostere for various functional groups, including vinyl and phenyl groups. From a drug development perspective, the incorporation of a cyclopropyl group can lead to:

-

Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug candidate.

-

Improved Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target protein.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability.

Given these advantages, this compound represents a key intermediate for the synthesis of novel therapeutic agents across various disease areas.

Synthetic Strategy: A Rationale-Driven Approach

Several synthetic routes to 4-substituted pyrrolidin-2-ones have been reported in the literature. A logical and efficient strategy for the synthesis of this compound involves a two-step sequence commencing with the preparation of a key intermediate, 4-methylenepyrrolidin-2-one, followed by its cyclopropanation.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound points towards 4-methylenepyrrolidin-2-one as a logical precursor. The exocyclic double bond in this intermediate provides a handle for a cyclopropanation reaction. 4-methylenepyrrolidin-2-one can, in turn, be envisioned to be synthesized from commercially available starting materials such as itaconic acid or its derivatives.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed synthetic pathway is outlined below. This approach is designed for its efficiency and the use of well-documented chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of 4-Methylenepyrrolidin-2-one

The synthesis of the key intermediate, 4-methylenepyrrolidin-2-one, can be achieved from itaconic anhydride.

Protocol:

-

Ammonolysis of Itaconic Anhydride: To a stirred solution of itaconic anhydride (1.0 eq) in a suitable solvent such as acetone at 0 °C, concentrated aqueous ammonia (excess) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate (itaconimide) is collected by filtration, washed with cold water, and dried under vacuum.

-

Selective Reduction of Itaconimide: The itaconimide (1.0 eq) is suspended in a mixture of a suitable acid (e.g., hydrochloric acid) and an alcohol (e.g., ethanol). Zinc dust (excess) is added portion-wise while maintaining the temperature below 40 °C. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove unreacted zinc. The filtrate is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-methylenepyrrolidin-2-one.

Step 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2]

Protocol:

-

Preparation of the Zinc-Copper Couple: Zinc dust (10 eq) is washed sequentially with dilute hydrochloric acid, water, aqueous copper(II) sulfate solution, water, and finally with diethyl ether, and then dried under vacuum.

-

Cyclopropanation Reaction: The activated zinc-copper couple is suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon). A solution of diiodomethane (5 eq) in diethyl ether is added dropwise, and the mixture is stirred for 30 minutes. A solution of 4-methylenepyrrolidin-2-one (1.0 eq) in diethyl ether is then added, and the reaction mixture is refluxed for 24-48 hours. The reaction is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound is available in the Human Metabolome Database.[3] An experimental spectrum is expected to show the following key signals:

-

Cyclopropyl Protons: A complex multiplet in the upfield region (approximately 0.1-0.8 ppm) corresponding to the protons on the cyclopropane ring.

-

Pyrrolidinone Ring Protons:

-

A multiplet for the proton at the C4 position.

-

Distinct multiplets for the diastereotopic protons at the C3 and C5 positions.

-

-

N-H Proton: A broad singlet corresponding to the amide proton, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to display the following signals:

-

Carbonyl Carbon: A signal in the downfield region (approximately 175-180 ppm) corresponding to the amide carbonyl carbon (C2).

-

Pyrrolidinone Ring Carbons: Signals for the C3, C4, and C5 carbons.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring in the upfield region.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H (N-H) | Broad Singlet | - | - |

| H (C3) | Multiplet | ~35-45 | - |

| H (C4) | Multiplet | ~30-40 | - |

| H (C5) | Multiplet | ~40-50 | - |

| H (cyclopropyl) | Multiplet (0.1-0.8) | ~5-15 (CH), ~2-10 (CH₂) | - |

| C2 (C=O) | - | ~175-180 | Singlet |

| C3 | - | ~35-45 | Triplet |

| C4 | - | ~30-40 | Doublet |

| C5 | - | ~40-50 | Triplet |

| C (cyclopropyl CH) | - | ~5-15 | Doublet |

| C (cyclopropyl CH₂) | - | ~2-10 | Triplet |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amide) | 3200-3400 (broad) |

| C-H Stretch (cyclopropyl) | ~3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (amide) | 1670-1700 (strong) |

| C-N Stretch | 1250-1350 |

Table 2: Expected Infrared Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₁NO), the expected molecular ion peak [M]⁺ in the electron ionization (EI) mass spectrum would be at m/z = 125. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound, a valuable building block for the development of novel pharmaceuticals. The proposed synthesis, centered around the Simmons-Smith cyclopropanation of 4-methylenepyrrolidin-2-one, is based on well-established and reliable chemical transformations. Furthermore, this guide has provided a comprehensive overview of the expected analytical data from NMR, IR, and MS, which will be crucial for the unambiguous characterization of the synthesized compound. Researchers and scientists in the field of drug discovery can utilize this guide as a foundational resource for the synthesis and subsequent application of this important heterocyclic scaffold.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Cyclopropylpyrrolidin-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold is a cornerstone in the development of centrally active therapeutic agents, with prominent examples including the nootropic piracetam and the antiepileptic drug levetiracetam. This guide delves into the putative mechanism of action of a novel derivative, 4-Cyclopropylpyrrolidin-2-one. While direct empirical data on this specific molecule is nascent, a robust mechanistic hypothesis can be constructed based on extensive structure-activity relationship (SAR) studies of the pyrrolidin-2-one class and the well-defined role of the cyclopropyl moiety in modern medicinal chemistry. We will explore the probable molecular targets, the influence of the 4-cyclopropyl substitution on pharmacokinetic and pharmacodynamic properties, and propose a comprehensive suite of experimental protocols to empirically validate these hypotheses.

Introduction: The Pyrrolidin-2-one Scaffold as a Privileged CNS Structure

The pyrrolidin-2-one ring system, a five-membered γ-lactam, has proven to be a remarkably versatile scaffold for the discovery of drugs targeting the central nervous system (CNS).[1] The journey began with the synthesis of piracetam in the 1960s, a compound that ushered in the concept of "nootropics" – agents that enhance cognitive function.[2] This was followed by the development of other "racetam" analogues, culminating in the discovery of levetiracetam, a highly successful antiepileptic drug with a unique mechanism of action.[3]

The therapeutic success of these molecules has spurred significant interest in exploring the chemical space around the pyrrolidin-2-one core. The subject of this guide, this compound, represents a logical and strategic evolution in this field. The introduction of a cyclopropyl group at the 4-position is not a trivial modification; it is a deliberate design choice intended to leverage the unique physicochemical properties of this small, strained ring system to enhance biological activity.

This document will, therefore, serve as an in-depth technical guide to the hypothesized mechanism of action of this compound. We will build a scientifically rigorous case for its likely biological targets and the modulatory effects of the cyclopropyl substituent. Furthermore, we will provide detailed, actionable experimental protocols for researchers seeking to validate these hypotheses.

The Strategic Advantage of the 4-Cyclopropyl Substituent

The incorporation of a cyclopropyl ring into a drug candidate is a widely employed strategy in medicinal chemistry to address multiple challenges in drug discovery.[4][5] Its small size, rigidity, and unique electronic character can profoundly influence a molecule's properties.

-

Enhanced Metabolic Stability : The carbon-hydrogen bonds of a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] This can lead to an increased plasma half-life and improved bioavailability.

-

Conformational Rigidity : The rigid nature of the cyclopropyl group restricts the conformational flexibility of the pyrrolidin-2-one ring.[7][8] This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to the binding energy at the target receptor, thereby increasing potency.[4][9]

-

Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for other chemical moieties, such as a gem-dimethyl group or an alkene, often with improved physicochemical properties like reduced lipophilicity.[8][10][11][12]

-

Improved CNS Penetration : The introduction of a cyclopropyl group can modulate the overall polarity and shape of a molecule in a way that enhances its ability to cross the blood-brain barrier.[4]

Research that led to the development of brivaracetam, a 4-propyl substituted analogue of levetiracetam, demonstrated that small hydrophobic groups at the 4-position of the pyrrolidin-2-one ring can significantly improve binding affinity and in vivo potency.[3] The cyclopropyl group in this compound aligns perfectly with this design principle.

Hypothesized Mechanisms of Action

Based on the extensive literature for the pyrrolidin-2-one class, we can propose three primary, non-mutually exclusive mechanisms of action for this compound.

Primary Hypothesis: Modulation of Synaptic Vesicle Protein 2A (SV2A)

The most compelling and likely mechanism of action for this compound is the modulation of Synaptic Vesicle Protein 2A (SV2A). Levetiracetam and its more potent successor, brivaracetam, exert their anticonvulsant effects by binding to this integral membrane protein of synaptic vesicles.[3] SV2A is involved in the regulation of neurotransmitter release, although its precise function is still under investigation.

The binding of levetiracetam to SV2A is stereospecific and correlates with its anticonvulsant potency. The SAR studies for brivaracetam revealed that the introduction of a propyl group at the 4-position of the pyrrolidin-2-one ring enhances binding affinity for SV2A by an order of magnitude.[3] It is highly probable that the conformationally constrained and hydrophobic cyclopropyl group in this compound would also lead to enhanced binding at this site.

Caption: Proposed primary mechanism via SV2A modulation.

Secondary Hypothesis: Modulation of Voltage-Gated Ion Channels

Several derivatives of the pyrrolidine scaffold have been reported to act as modulators of voltage-gated ion channels.[13][14] These membrane proteins are fundamental to the generation and propagation of action potentials in neurons.

-

Sodium Channels : A series of pyrrolidine derivatives have been synthesized and evaluated as potent blockers of neuronal sodium channels, demonstrating neuroprotective effects in models of ischemic stroke.[15]

-

Potassium Channels : N-arylated pyrrolidin-2-ones have been identified as potassium channel openers, showing relaxant activity on smooth muscle.[16]

It is plausible that this compound could interact with specific subtypes of voltage-gated sodium or potassium channels, thereby stabilizing neuronal membranes and reducing hyperexcitability. The cyclopropyl group could contribute to the binding affinity and selectivity for a particular channel subtype.

Caption: Putative modulation of voltage-gated ion channels.

Tertiary Hypothesis: Interaction with the GABAergic System

The structural similarity of the pyrrolidin-2-one ring to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, has led to the investigation of pyrrolidinone derivatives as modulators of the GABAergic system.[17]

-

GABA-A Receptor Modulation : Some compounds are known to act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effect of GABA.[18][19]

-

GABA Uptake Inhibition : Derivatives of 2-substituted pyrrolidine-2-yl-acetic acids have been designed as inhibitors of GABA transporters (GATs), which would increase the synaptic concentration of GABA.[20]

While this is considered a less likely primary mechanism for a simple 4-substituted pyrrolidin-2-one, an interaction with the GABAergic system cannot be entirely ruled out and warrants investigation.

Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to empirical validation, a structured experimental workflow is required. The following protocols provide a framework for characterizing the mechanism of action of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from methods reported for other 4-substituted pyrrolidin-2-ones.[21][22][23] A key intermediate would be a cyclopropyl-substituted precursor that can be cyclized to form the γ-lactam ring.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. nbinno.com [nbinno.com]

- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chem-space.com [chem-space.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0 [mdpi.com]

- 15. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 19. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Emergent Therapeutic Potential of 4-Cyclopropylpyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] This technical guide delves into the untapped potential of a specific derivative, 4-Cyclopropylpyrrolidin-2-one, a molecule poised at the intersection of a privileged scaffold and a bioisosteric functional group known to enhance therapeutic properties. While direct extensive research on this compound is nascent, this document synthesizes existing knowledge on the pyrrolidin-2-one core and the unique influence of the cyclopropyl moiety to provide a forward-looking perspective on its potential biological activities and a roadmap for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with significant therapeutic promise.

Introduction: The Pyrrolidin-2-one Core and the Significance of the 4-Position

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif prevalent in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity and capacity for diverse functionalization have made it a favored scaffold in drug discovery. Variations in substituents around the ring have been shown to impart a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1]

The 4-position of the pyrrolidin-2-one ring is a critical vector for influencing biological activity. Strategic substitution at this position can modulate binding to target proteins and alter the pharmacokinetic profile of the molecule. For instance, studies on 4-hetaryl-2-pyrrolidones have demonstrated that modifications at this site can lead to compounds with nootropic and anxiolytic activities, highlighting the potential for CNS-acting agents.[3][4]

The Cyclopropyl Moiety: A Small Ring with a Big Impact in Medicinal Chemistry

The cyclopropyl group is a unique three-membered carbocycle that has garnered significant attention in drug design.[5] Its distinct chemical and physical properties, including its strained ring structure and unique electronic character, allow it to serve as a versatile bioisostere for various functional groups. The incorporation of a cyclopropyl ring into a drug candidate can confer several advantageous properties:

-

Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation that would otherwise be susceptible to enzymatic degradation.[6]

-

Conformational Rigidity: Its rigid nature can lock the molecule into a bioactive conformation, improving binding affinity for its biological target.[6]

-

Improved Potency and Selectivity: The unique spatial and electronic properties of the cyclopropyl ring can lead to enhanced potency and selectivity for the target protein.[5]

-

Favorable Physicochemical Properties: It can favorably influence lipophilicity and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[5]

Numerous FDA-approved drugs across various therapeutic areas, including antivirals, anticancer agents, and cardiovascular drugs, feature a cyclopropyl moiety, underscoring its value in modern medicinal chemistry.[5]

Hypothesized Biological Activities of this compound

Based on the established biological profile of the pyrrolidin-2-one scaffold and the known benefits of incorporating a cyclopropyl group, we can hypothesize several promising avenues for the biological activity of this compound.

Central Nervous System (CNS) Activity

Given that 4-substituted pyrrolidin-2-ones have been shown to possess nootropic and anxiolytic properties, it is plausible that this compound could exhibit activity as a modulator of CNS targets.[3][4] The cyclopropyl group, with its lipophilic nature, may enhance blood-brain barrier penetration, a critical attribute for CNS-acting drugs.

Anticancer Activity

The pyrrolidin-2-one scaffold is present in a number of anticancer agents.[2] Furthermore, cyclopropyl-containing compounds have been developed as inhibitors of key cancer targets such as MET kinase and VEGFR-2.[5] The combination of these two structural features in this compound makes it a compelling candidate for investigation as a novel anticancer agent.

Anti-inflammatory and Analgesic Activity

Derivatives of pyrrolidin-2,3-dione have been shown to exhibit anti-inflammatory and analgesic properties.[7] While a different oxidation state, this suggests that the core pyrrolidinone structure has potential in this therapeutic area. The influence of the 4-cyclopropyl substituent could modulate activity against targets such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following workflows outline key in vitro and in vivo assays.

Synthesis of this compound

A plausible synthetic route to this compound could involve the Michael addition of a cyclopropyl-containing nucleophile to an appropriate α,β-unsaturated ester, followed by cyclization and subsequent functional group manipulations. Alternatively, methods involving the opening of donor-acceptor cyclopropanes could be employed.[8]

Diagram: Proposed Synthetic Pathway

References

- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

4-Cyclopropylpyrrolidin-2-one derivatives and analogs

An In-Depth Technical Guide to 4-Cyclopropylpyrrolidin-2-one Derivatives and Analogs

Executive Summary

The this compound scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the versatile pyrrolidin-2-one (γ-lactam) ring and the unique cyclopropyl group. The pyrrolidin-2-one core is a feature of numerous biologically active compounds, offering a rigid, three-dimensional framework amenable to diverse functionalization.[1][2][3] The cyclopropyl moiety, more than a simple saturated ring, acts as a valuable bioisostere for alkenes and phenyl groups and can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles by imparting conformational rigidity.[4][5][6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of derivatives and analogs built around the this compound core, intended for researchers and professionals in drug discovery and development.

Introduction: A Strategic Fusion of Privileged Scaffolds

The deliberate combination of the pyrrolidin-2-one ring and a cyclopropyl substituent at the 4-position creates a core structure with significant potential in drug design.

-

The Pyrrolidin-2-one Scaffold: As a saturated five-membered nitrogen heterocycle, the pyrrolidin-2-one ring is a cornerstone in medicinal chemistry.[1] Its non-planar structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] This scaffold is found in a wide array of natural products and synthetic drugs with applications ranging from anticonvulsants to anti-inflammatory agents.[7][8][9]

-

The Cyclopropyl Moiety: The cyclopropane ring is the smallest carbocycle and possesses unique electronic and steric properties due to its significant ring strain and the enhanced π-character of its C-C bonds.[4][5] In drug design, it is often employed to:

-

Enhance Metabolic Stability: By replacing metabolically labile groups like gem-dimethyl or vinyl groups, it can block sites of oxidative metabolism.[5]

-

Improve Potency: Its rigid nature can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein.[4][5]

-

Act as a Bioisostere: It can mimic the spatial arrangement of a double bond or an aromatic ring, offering a way to modulate properties like solubility and lipophilicity while maintaining biological activity.[6][10]

-

The fusion of these two motifs in this compound derivatives offers a powerful strategy to develop novel therapeutic agents with optimized pharmacological properties.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several strategic pathways, primarily involving either the pre-introduction of the cyclopropyl group onto a precursor or its formation on a pre-existing pyrrolidinone ring.

Synthesis from Donor-Acceptor (D-A) Cyclopropanes

A highly efficient and versatile method involves the reaction of donor-acceptor cyclopropanes with primary amines. This strategy leverages the cyclopropane ring as a 1,4-C,C-dielectrophile.[11]

The reaction proceeds via a Lewis acid-catalyzed ring-opening of the D-A cyclopropane by the amine, which acts as a 1,1-dinucleophile, to form a γ-amino ester intermediate.[11][12] This intermediate then undergoes in situ lactamization, often promoted by mild acid, to yield the desired 1,5-substituted pyrrolidin-2-one scaffold.[11] This method is notable for its broad scope, accommodating a wide variety of substituted anilines, benzylamines, and diverse D-A cyclopropanes.[11]

Caption: Synthesis of Pyrrolidin-2-ones from D-A Cyclopropanes.

Intramolecular Cyclopropanation

For constructing cyclopropyl-fused pyrrolidine systems, intramolecular cyclopropanation is a powerful technique. One such approach employs an N-O tethered carbenoid methodology.[13] This involves preparing a diazo precursor, which, upon treatment with a suitable catalyst (e.g., a rhodium complex), undergoes intramolecular cyclopropanation to yield a cyclopropyl-fused bicyclic intermediate.[13] Subsequent chemical manipulation of the N-O tether allows for the formation of the desired functionalized pyrrolidine ring.[13]

Multicomponent Reactions (MCRs)

Green and efficient syntheses of polysubstituted 2-pyrrolidinones can be achieved through one-pot, multicomponent reactions.[14][15] A notable example involves the reaction of primary amines, alkyl acetoacetates, and maleic anhydride under solvent-free and catalyst-free grinding conditions.[14][15] This method offers significant advantages, including high atom economy, mild reaction conditions, short reaction times, and high yields, making it an attractive approach for generating libraries of pyrrolidinone derivatives.[15]

Experimental Protocol: One-Pot Synthesis of a Pyrrolidin-2-one Derivative

This protocol is adapted from the general procedure for the synthesis of polysubstituted 2-pyrrolidinones via a multicomponent reaction.[15]

Objective: To synthesize a 2-pyrrolidinone derivative from a primary amine, an alkyl acetoacetate, and maleic anhydride.

Materials:

-

Primary amine (e.g., aniline, 1.0 mmol)

-

Alkyl acetoacetate (e.g., ethyl acetoacetate, 1.0 mmol)

-

Maleic anhydride (1.3 mmol)

-

Mortar and pestle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Mixing Reactants: In a clean, dry mortar, combine the primary amine (1.0 mmol) and the alkyl acetoacetate (1.0 mmol).

-

Grinding: Thoroughly grind the mixture at room temperature using the pestle for approximately 20 minutes. The mixture should become a homogeneous paste or viscous liquid.

-

Addition of Maleic Anhydride: Add finely powdered maleic anhydride (1.3 mmol) to the reaction mixture in the mortar.

-

Continued Grinding & Monitoring: Continue to grind the mixture. Monitor the progress of the reaction by TLC at 5-minute intervals. A suitable eluent system for TLC is typically n-hexane/EtOAc (e.g., 8:6 v/v).[15]

-

Reaction Completion: The reaction is typically complete within 25 minutes, as indicated by the consumption of the starting materials on the TLC plate.[15]

-

Purification: Once the reaction is complete, directly load the crude product onto a silica gel column.

-

Chromatography: Elute the column with an appropriate solvent system (e.g., n-hexane/EtOAc 8:6) to isolate the pure 2-pyrrolidinone product.

-

Characterization: Combine the fractions containing the pure product, remove the solvent under reduced pressure, and characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, FT-IR).

Pharmacological Applications and Structure-Activity Relationships (SAR)

The this compound core is a versatile scaffold for developing inhibitors of various enzymes and receptors. The cyclopropyl group's unique properties often play a crucial role in defining the potency and selectivity of these compounds.

Neuroscience: CRF-1 Receptor Antagonists

Corticotropin-releasing factor (CRF) and its receptor CRF-1 are implicated in stress-related disorders, including anxiety and depression. A potent, orally bioavailable CRF-1 receptor antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, highlights the utility of the cyclopropyl moiety in this space.[16] While not a direct pyrrolidinone, the principles are transferable. The cyclopropyl group in this context often serves to:

-

Optimize Lipophilicity: Fine-tuning the lipophilicity to achieve a balance between receptor binding and blood-brain barrier penetration.

-

Enhance Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, contributing to a better pharmacokinetic profile.[5]

Oncology: VEGFR-2 Kinase Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in oncology, as its inhibition can block tumor angiogenesis. Pyrrolo[2,1-f][13][14][15]triazine-based compounds featuring a 4-cyclopropylcarbamoyl)phenylamino group have been identified as potent VEGFR-2 kinase inhibitors.[17]

SAR Insights:

-

Cyclopropyl Carbamoyl Group: The introduction of the cyclopropylcarbamoyl moiety at the 5-position of the phenylamino ring was critical for achieving low nanomolar inhibitory activity against VEGFR-2.[17]

-

Hydrogen Bonding: The amide NH of the cyclopropylcarbamoyl group likely forms a key hydrogen bond interaction within the kinase hinge region.

-

Conformational Constraint: The cyclopropyl group restricts the conformation of the side chain, which can lead to a more favorable binding pose.

| Compound Modification | Target | Key Finding |

| Phenylamino at C-4 | VEGFR-2 Kinase | Introduction of 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino led to a novel, potent series of inhibitors.[17] |

| C-6 Position | VEGFR-2 Kinase | Appending a 1,3,5-oxadiazole ring to this position further enhanced inhibitory activity into the low nanomolar range.[17] |

Metabolic Disorders: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. Cyclopropyl-fused pyrrolidine derivatives have been explored as potent DPP-IV inhibitors.[18] The rigid cyclopropyl-fused core serves as a proline mimetic, designed to fit into the S1 pocket of the DPP-IV active site, which has a preference for proline residues.

Caption: A typical drug discovery workflow for the scaffold.

Bioisosterism and Analog Design

A key strategic advantage of the cyclopropyl group is its utility as a bioisostere, allowing for the rational modification of lead compounds to improve their drug-like properties.[19]

-

Alkene and Alkyne Bioisostere: The cyclopropyl ring can replace a double or triple bond, maintaining a similar spatial arrangement of substituents while increasing the fraction of sp³ carbons (Fsp³), which often correlates with improved solubility and clinical success.

-

Phenyl Ring Bioisostere: In some contexts, a cyclopropyl group can serve as a non-aromatic mimic of a phenyl ring, reducing lipophilicity and potentially avoiding metabolic pathways associated with aromatic hydroxylation.[6]

Caption: The cyclopropyl group as a bioisostere for a phenyl ring.

Future Directions and Outlook

The this compound core continues to be an attractive starting point for the design of novel therapeutics. Future research in this area will likely focus on:

-

New Synthetic Methods: Development of novel catalytic and asymmetric methods to access enantiomerically pure derivatives, which is often critical for biological activity.

-

Expanded Therapeutic Targets: Exploring the utility of this scaffold against a broader range of biological targets, including those in infectious diseases and immunology.

-

Fragment-Based Drug Discovery: Utilizing the cyclopropyl-pyrrolidinone motif as a starting fragment for building more complex and potent molecules.

The combination of a robust, three-dimensional heterocyclic core with the unique physicochemical benefits of the cyclopropyl group ensures that this compound derivatives will remain a fertile ground for innovation in medicinal chemistry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 9. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. N-O tethered carbenoid cyclopropanation facilitates the synthesis of a functionalized cyclopropyl-fused pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2007054577A1 - Cyclopropyl-fused pyrrolidine derivatives as dipeptidyl peptidase iv inhibitors - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Cyclopropylpyrrolidin-2-one

Abstract: 4-Cyclopropylpyrrolidin-2-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide synthesizes data from analogous structures—2-pyrrolidinone and substituted cyclopropanes—to predict and interpret its spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation, and the causal reasoning behind the spectroscopic characteristics.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of a cyclopropyl group at the 4-position introduces a strained, lipophilic moiety that can significantly influence the molecule's conformational properties, metabolic stability, and biological activity. Accurate structural confirmation is the foundation of any chemical research, and for this, a combination of spectroscopic techniques is the gold standard.

This guide will elucidate the structure of this compound by predicting and interpreting its key spectroscopic data points. We will leverage well-established principles and reference data from the core 2-pyrrolidinone ring and cyclopropyl systems to build a complete and reliable spectroscopic profile.

Predicted Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues about its structure.

Predicted Molecular Ion:

-

Formula: C₇H₁₁NO

-

Molecular Weight: 125.17 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 125

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to follow pathways characteristic of pyrrolidinone structures.[2][3] The primary fragmentation would likely involve the loss of the cyclopropyl group or cleavage of the pyrrolidinone ring.

| Predicted m/z | Predicted Fragment | Interpretation |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 84 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical, a common fragmentation for cyclopropyl-substituted compounds. |

| 71 | [C₄H₇N]⁺ | Fragmentation of the pyrrolidone ring. |

| 56 | [C₃H₄O]⁺ | Cleavage of the lactam ring. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation, a stable fragment.[4] |

The presence of the molecular ion peak at m/z 125 would confirm the compound's molecular weight. The observation of a significant peak at m/z 84 (M-41) would be strong evidence for the presence of the cyclopropyl substituent.

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3250 (broad) | N-H stretch | Characteristic of a secondary amide (lactam). The broadness is due to hydrogen bonding.[5] |

| ~3080 | C-H stretch (cyclopropyl) | The C-H bonds in a cyclopropane ring typically absorb at a higher frequency than normal alkanes due to increased s-character.[6] |

| 2850-2960 | C-H stretch (aliphatic) | C-H stretches from the CH₂ and CH groups on the pyrrolidinone ring. |

| ~1680 (strong) | C=O stretch (amide) | A very strong and characteristic absorption for the carbonyl group in a five-membered lactam. |

| ~1460 | CH₂ scissoring | Bending vibration of the methylene groups in the ring. |

| ~1020 | Cyclopropane ring vibration | A characteristic vibration ("ring breathing") of the cyclopropane ring.[6] |

The most diagnostic peaks would be the broad N-H stretch around 3250 cm⁻¹, the strong C=O stretch near 1680 cm⁻¹, and the C-H stretches of the cyclopropyl group just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The prediction is based on the known shifts of 2-pyrrolidinone and the typical upfield shift caused by a cyclopropyl group.[7][8] Carbons of the cyclopropyl group are highly shielded and appear at unusually low chemical shifts.[8]

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~178 | C=O (C2) | Carbonyl carbon of the lactam, deshielded by the double bond and adjacent nitrogen. |

| ~48 | CH₂ (C5) | Carbon adjacent to the nitrogen atom. |

| ~38 | CH (C4) | Methine carbon attached to the cyclopropyl group. |

| ~30 | CH₂ (C3) | Methylene carbon in the pyrrolidinone ring. |

| ~12 | CH (cyclopropyl) | Methine carbon of the cyclopropyl ring, attached to the pyrrolidinone ring. |

| ~5 | CH₂ (cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl ring, highly shielded.[8] |

The proton NMR spectrum is predicted to be complex due to overlapping signals and spin-spin coupling. Protons on the cyclopropyl ring are expected to show complex splitting patterns and appear in the highly shielded (upfield) region of the spectrum.[9]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

| ~6.5 | br s | 1H | N-H | The amide proton signal is often broad and its chemical shift is solvent-dependent. |

| ~3.4 | t | 2H | H5 | Protons on the carbon adjacent to the nitrogen. |

| ~2.5 | m | 1H | H4 | Methine proton at the junction of the two rings. |

| ~2.3 | dd | 1H | H3a | Diastereotopic proton on C3. |

| ~2.0 | dd | 1H | H3b | Diastereotopic proton on C3. |

| ~0.9 | m | 1H | H (cyclopropyl) | Methine proton on the cyclopropyl ring. |

| ~0.5 | m | 2H | H (cyclopropyl) | Methylene protons on the cyclopropyl ring. |

| ~0.2 | m | 2H | H (cyclopropyl) | Methylene protons on the cyclopropyl ring. |

Caption: A generalized workflow for the structural elucidation of an organic compound.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for this compound based on the well-understood spectral characteristics of its constituent parts. The combination of MS, IR, and NMR spectroscopy offers a powerful and orthogonal approach to structural verification. The predicted data—a molecular ion at m/z 125, a strong carbonyl stretch at ~1680 cm⁻¹, and characteristic upfield signals for the cyclopropyl group in NMR—provide a robust set of benchmarks for any researcher working with this compound. The provided protocols offer a standardized method for obtaining high-quality experimental data for comparison and final structural confirmation.

References

- 1. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyrrolidinone [webbook.nist.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. 2-Pyrrolidinone(616-45-5) IR Spectrum [chemicalbook.com]

- 6. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Crystal Structure Determination of 4-Cyclopropylpyrrolidin-2-one

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of 4-Cyclopropylpyrrolidin-2-one, a molecule incorporating two pharmacologically significant scaffolds: the pyrrolidin-2-one core and a cyclopropyl group. The pyrrolidin-2-one moiety is a privileged structure found in numerous bioactive compounds, while the cyclopropyl ring is increasingly utilized by medicinal chemists to enhance metabolic stability, potency, and other pharmacokinetic properties.[1][2][3][4] This document details the entire workflow, from chemical synthesis and high-purity crystallization to single-crystal X-ray diffraction, structure solution, and detailed structural analysis. It is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the experimental choices in small-molecule crystallography.

Introduction: The Scientific Imperative

In the field of medicinal chemistry, structure dictates function. The pyrrolidin-2-one (or γ-lactam) ring is a versatile scaffold present in a wide array of compounds with anticancer, antibacterial, and anticonvulsant activities.[5][6][7] Its non-planar, sp³-rich geometry allows for an effective exploration of three-dimensional pharmacophore space, a key factor for achieving clinical success.[4] Concurrently, the cyclopropyl group has emerged as a "versatile player" in drug design.[1][3] Its unique electronic properties and strained-ring nature can favorably modulate a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1][8][9]

The combination of these two fragments in this compound presents a molecule of significant interest for drug discovery programs. Determining its single-crystal structure is not merely an academic exercise; it provides unambiguous, high-resolution data on molecular geometry, conformation, and the intermolecular interactions that govern its solid-state properties.[10] This information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D arrangement informs the design of more potent and selective analogs.

-

Computational Modeling: Providing an accurate, experimentally-validated input for docking studies and molecular dynamics simulations.

-

Solid-State Characterization: Identifying and controlling polymorphism, which profoundly impacts a drug's stability, solubility, and bioavailability.

This guide will therefore elucidate the complete process, providing both the "how" and the "why" at each critical stage.

Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for any successful crystallization is a sample of the highest possible purity. The presence of even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Proposed Synthetic Route

A plausible and efficient route to this compound involves the cyclization of a γ-amino ester, which can be synthesized from a donor-acceptor (D-A) cyclopropane precursor. This method offers a straightforward pathway to the target γ-lactam.[11]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of a suitable donor-acceptor cyclopropane (e.g., diethyl 2-cyclopropylcyclopropane-1,1-dicarboxylate) in an anhydrous solvent like toluene, add a primary amine (e.g., benzylamine) and a catalytic amount of a Lewis acid (e.g., Y(OTf)₃).[11]

-

Ring Opening: Stir the reaction mixture at room temperature. The Lewis acid catalyzes the nucleophilic ring-opening of the cyclopropane by the amine to form a γ-amino ester intermediate.[11]

-

Lactamization: Upon completion of the first step (monitored by TLC or LC-MS), add a weak acid catalyst (e.g., acetic acid) and heat the mixture to reflux. This promotes intramolecular cyclization to the protected lactam.

-

Deprotection (if necessary) & Workup: If a protecting group like benzylamine was used, it can be removed via hydrogenolysis. Following the reaction, perform a standard aqueous workup, extracting the product into an organic solvent.

-

Purification: Dry the organic extracts and concentrate under reduced pressure. The crude product must be purified, typically by column chromatography on silica gel, to achieve >99.5% purity.

Purity Verification

The final compound's purity and identity must be rigorously confirmed before attempting crystallization.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton-bearing impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify purity with high sensitivity.

Crystallization: The Art and Science of Ordered Solids

Crystallization is the process of inducing a transition from the disordered state of solute molecules in a solution to a highly ordered, three-dimensional lattice. Success hinges on carefully controlling the rate at which supersaturation is achieved; slow, controlled growth yields the best quality crystals.[12]

Solvent Selection

The choice of solvent is the most critical experimental variable. An ideal solvent should:

-

Dissolve the compound moderately at high temperatures.

-

Render the compound poorly soluble at low temperatures.

-

Be chemically inert with respect to the compound.

-

Have a suitable boiling point for the chosen crystallization method.

A screening of common laboratory solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene) should be performed on a small scale to identify a suitable candidate or solvent system (a mixture of a "good" solvent and a "poor" solvent).

Crystallization Techniques

Several methods can be employed to obtain single crystals suitable for X-ray diffraction.[12]

Experimental Protocol: Crystallization by Slow Evaporation

This is often the simplest and most effective method.

-

Prepare a Saturated Solution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.

-

Filter: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Allow Slow Evaporation: Cover the vial with paraffin film and pierce it with 1-3 small holes using a fine needle. This restricts the rate of solvent evaporation.

-

Incubate: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization incubator) and leave it undisturbed.

-

Monitor: Check for crystal growth over several days to weeks. High-quality crystals should be transparent with well-defined faces and sharp edges.[12]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Scale

Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of a crystalline solid.[10] The technique relies on the principle that X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern from which the structure can be deduced.[13][14]

Experimental Protocol: Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension, with no visible cracks or defects) is carefully selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[14] The instrument rotates the crystal through a series of angles, collecting thousands of diffraction spots (reflections) on a detector.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms (C, N, O).

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, where atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Analysis of the Crystal Structure: From Data to Insight

As no experimental structure for this compound is publicly available in databases like the Cambridge Structural Database (CSD), this section presents a realistic, hypothetical analysis of what researchers would expect to find.[15][16]

Hypothetical Crystallographic Data

The following table summarizes the kind of data obtained from a successful structure determination.

| Parameter | Hypothetical Value for C₇H₁₁NO |

| Chemical Formula | C₇H₁₁NO |

| Formula Weight | 125.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 6.985(2) |

| c (Å) | 11.456(4) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 656.8(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.265 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit (S) | 1.05 |

Molecular Geometry and Conformation

The analysis would first focus on the intramolecular features:

-

Bond Lengths and Angles: These would be compared to standard values to identify any unusual strain or electronic effects. The C-C bonds within the cyclopropyl ring are expected to be shorter than typical C-C single bonds (~1.51 Å).[1]

-

Pyrrolidinone Ring Conformation: The five-membered lactam ring is not planar. It would likely adopt an 'envelope' or 'twist' conformation. The analysis would precisely define this conformation and the degree of puckering.

-

Substituent Orientation: The relative orientation (stereochemistry) of the cyclopropyl group at the C4 position would be unambiguously determined. The torsion angles would describe the spatial relationship between the cyclopropyl ring and the pyrrolidinone ring.

Intermolecular Interactions and Crystal Packing

A crucial part of the analysis is understanding how the molecules pack together in the crystal lattice.

-

Hydrogen Bonding: The N-H group of the lactam is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. It is highly probable that the primary intermolecular interaction would be a hydrogen bond linking molecules into chains or dimers. For example, a common motif is a head-to-tail chain where the N-H of one molecule donates to the C=O of a neighboring molecule.

-

van der Waals Interactions: The hydrophobic cyclopropyl and alkyl parts of the molecules would pack together, stabilized by weaker van der Waals forces.

The precise nature of these interactions defines the crystal's stability and physical properties.

Conclusion

This guide has outlined the comprehensive, multi-stage process required to determine the crystal structure of this compound. From rational synthesis and meticulous purification to the intricacies of crystallization and the power of X-ray diffraction, each step is critical for obtaining high-quality structural data. The resulting atomic-level information on molecular conformation and intermolecular packing is invaluable, providing a solid foundation for rational drug design, understanding structure-property relationships, and ensuring the development of stable, effective pharmaceutical compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rigaku.com [rigaku.com]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Implied History of 4-Cyclopropylpyrrolidin-2-one

Abstract

The pyrrolidin-2-one motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its fusion with a cyclopropyl group at the 4-position introduces a unique three-dimensional architecture, enhancing metabolic stability and target-binding interactions. This guide provides an in-depth exploration of the synthetic pathways to 4-Cyclopropylpyrrolidin-2-one, a molecule whose formal discovery is not prominently documented, yet its existence is confirmed by its commercial availability (CAS 126822-39-7). In the absence of a direct historical record, this document serves as a technical guide, postulating its synthesis through established and robust chemical methodologies. We will delve into the strategic rationale behind plausible synthetic routes, provide detailed experimental protocols, and offer insights into the chemical principles that underpin these transformations. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable heterocyclic building block.

Introduction: The Strategic Value of the this compound Scaffold

The γ-lactam ring of pyrrolidin-2-one is a privileged structure in drug discovery, prized for its ability to mimic peptide bonds and serve as a versatile scaffold for introducing diverse functionalities. The incorporation of a cyclopropyl ring, a small, strained carbocycle, offers several advantages in medicinal chemistry. The cyclopropyl group can act as a "bioisostere" for a gem-dimethyl group or a vinyl group, providing conformational rigidity and influencing the electronic properties of the molecule. This often leads to improved metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to biological targets through favorable hydrophobic and van der Waals interactions.

While the specific historical discovery of this compound is not well-documented in publicly accessible literature, its chemical structure suggests a logical convergence of well-established synthetic strategies aimed at creating novel chemical matter for drug screening libraries and as a key intermediate for more complex molecules.

Plausible Synthetic Pathways

Given the lack of a definitive historical account of its initial synthesis, we present two plausible and efficient synthetic routes to this compound based on fundamental and widely applied organic reactions. These routes are constructed from an analysis of synthetic methods for analogous 4-substituted pyrrolidin-2-ones.

Route 1: Michael Addition of a Cyclopropyl Nucleophile to an α,β-Unsaturated Ester followed by Reductive Cyclization

This approach is a classic and highly effective strategy for the construction of substituted pyrrolidinones. It relies on the conjugate addition of a suitable nucleophile to an electron-deficient alkene, followed by intramolecular cyclization.

Scientific Rationale: The Michael addition is a powerful C-C bond-forming reaction.[1] The choice of a cyclopropyl-containing nucleophile, such as a cyclopropylmalonate derivative, allows for the direct introduction of the desired substituent at the β-position of the ester. The subsequent reductive amination and cyclization of the resulting γ-nitro ester is a reliable method for forming the lactam ring.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-cyclopropylmalonate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add (bromomethyl)cyclopropane slowly to the reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture, quench with water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford diethyl 2-cyclopropylmalonate.

Step 2: Michael Addition to a Nitroalkene

-

In a separate flask, prepare a solution of the chosen nitroalkene (e.g., nitroethene, generated in situ) in a suitable solvent like THF.

-

To a solution of diethyl 2-cyclopropylmalonate in THF, add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0 °C.

-

Add the nitroalkene solution dropwise to the activated malonate and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the Michael adduct.

Step 3: Reductive Cyclization to this compound

-

Dissolve the Michael adduct in a solvent such as methanol or ethanol.

-

Add a reducing agent, for instance, Raney nickel or palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to the lactam.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Workflow Diagram:

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Cyclopropylpyrrolidin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 4-Cyclopropylpyrrolidin-2-one, presents a compelling starting point for therapeutic innovation. Its hybrid structure, combining the rigid, metabolically stable cyclopropyl moiety with the versatile pyrrolidin-2-one scaffold, suggests a high potential for selective biological activity. This guide eschews a speculative assignment of targets. Instead, we provide a comprehensive, field-proven framework for the de novo identification, validation, and characterization of its molecular targets. Grounded in the principles of causality and self-validation, this document outlines a logical, multi-pronged strategy, integrating computational, biochemical, and cell-based methodologies to systematically deconvolve the mechanism of action of this promising compound and unlock its therapeutic utility.

Introduction: The Structural Rationale of a Promising Scaffold

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and chemical properties. This compound is an amalgamation of two privileged structural motifs in medicinal chemistry: the cyclopropyl ring and the pyrrolidin-2-one core.

The cyclopropyl group is a cornerstone of modern drug design, valued for its unique conformational and electronic properties.[1] Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for a specific biological target.[2] This rigidity can also shield adjacent chemical bonds from metabolic degradation, thereby improving pharmacokinetic properties such as metabolic stability and reducing plasma clearance.[1][3] Furthermore, the unique π-character of its C-C bonds can modulate a molecule's electronic properties and influence target interactions.[1]

The pyrrolidin-2-one (γ-lactam) core is a versatile scaffold found in a multitude of biologically active compounds.[4] Pyrrolidinone derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[4][5][6] This scaffold's prevalence in successful drug candidates highlights its favorable properties for forming key interactions with biological targets and its suitability for chemical modification to optimize activity and selectivity.[5] For instance, recent studies have identified pyrrolidinone derivatives as potent inhibitors of NF-κB Inducing Kinase (NIK) for autoimmune diseases and as ghrelin receptor agonists.[7][8]

The combination of these two moieties in this compound suggests a molecule with potentially enhanced potency, improved metabolic stability, and the ability to interact with a range of therapeutically relevant protein classes. The critical question, which this guide addresses, is how to systematically identify these protein targets.

A Multi-Pillar Framework for Target Identification and Deconvolution

Given that this compound is a novel chemical entity, a direct literature search for its targets is unfeasible. Therefore, a systematic, multi-faceted approach is required to identify its biological partners. This process begins with broad, hypothesis-generating methods and progressively narrows down to specific, validated targets.

Caption: High-level overview of the integrated target identification and validation workflow.

Pillar 1: Hypothesis Generation

The initial phase focuses on generating a broad list of potential targets and affected pathways through computational and cell-based methods.

2.1.1. In Silico & Computational Approaches Modern drug discovery leverages computational tools to predict potential biological targets, thereby prioritizing experimental efforts.[9] By analyzing gene expression signatures and comparing them to known small-molecule profiles, researchers can infer potential mechanisms of action.[9]

-

Target Prediction via Structural Similarity: Utilize databases such as ChEMBL, PubChem, and BindingDB to search for compounds structurally similar to this compound. Identified analogs with known biological targets can provide initial hypotheses.

-

Pharmacophore Modeling and Virtual Screening: Develop a 3D pharmacophore model based on the structure of this compound. This model can be used to screen libraries of known protein structures (e.g., the Protein Data Bank) to identify proteins with binding pockets that are sterically and electronically complementary to the compound.

-

Reverse Docking: Dock the structure of this compound against a panel of known drug targets, particularly those associated with the therapeutic areas suggested by the pyrrolidinone scaffold (e.g., kinases, GPCRs, metabolic enzymes).

2.1.2. Phenotypic Screening Phenotypic screening involves testing the compound in cell-based or organism-based models to identify a specific physiological effect without a priori knowledge of the target.[9]

-

High-Content Imaging (HCI): Treat various human cancer cell lines with this compound and use automated microscopy to analyze changes in cellular morphology, protein localization, and cell cycle status. This can provide clues about the affected signaling pathways.

-

Cell Viability Panels: Screen the compound against a large panel of diverse cancer cell lines (e.g., the NCI-60 panel). The pattern of sensitivity across different cell lines can be compared to the patterns of known drugs to infer the mechanism of action.

Pillar 2: Identification of Direct Binding Partners

Following hypothesis generation, direct biochemical methods are employed to identify proteins that physically interact with this compound within a complex biological sample. Chemical proteomics is a powerful approach for the unbiased identification of small-molecule targets in a native biological context.[10]

2.2.1. Affinity Chromatography-Mass Spectrometry (AC-MS) This is a classic and powerful "target fishing" technique. It requires the synthesis of a chemical probe.

Experimental Protocol: Synthesis of an Affinity Probe and AC-MS

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, via the reactive group.

-

Lysate Incubation: Prepare a cell lysate from a responsive cell line identified during phenotypic screening. Incubate the lysate with the affinity matrix to allow the immobilized compound to bind to its protein targets.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. A competitive elution using an excess of the original, unmodified this compound is the gold standard, as it selectively displaces true binding partners.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

2.2.2. Cellular Thermal Shift Assay (CETSA®) CETSA® is a biophysical method that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation. It allows for the detection of target engagement in living cells and tissue samples.

Experimental Protocol: CETSA®

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated, denatured proteins by centrifugation.

-